4-Methyldibenzofuran

Description

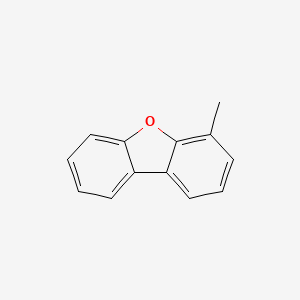

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTFRTTTZWMJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976296 | |

| Record name | 4-Methyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7320-53-8, 60826-62-2 | |

| Record name | 4-Methyldibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7320-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyldibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060826622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyldibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLDIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA4D1EJ7S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methyldibenzofuran: A Comprehensive Technical Guide to Synthesis Strategies

Introduction

4-Methyldibenzofuran is a methylated derivative of the heterocyclic aromatic compound dibenzofuran.[1] Its structural framework is of significant interest in medicinal chemistry, where the dibenzofuran scaffold is considered a privileged structure in drug discovery.[1] Notably, recent research has identified novel dibenzofuran derivatives as potent kinase inhibitors, highlighting their potential in the development of new anticancer agents.[1] This guide provides an in-depth technical exploration of the primary synthetic methodologies for accessing this compound, designed for researchers, scientists, and professionals in drug development. Each method is critically evaluated, focusing on its mechanistic underpinnings, experimental protocols, and overall efficiency.

Retrosynthetic Analysis: Strategic Disconnections

The key to devising efficient syntheses for this compound lies in a logical retrosynthetic analysis. This process involves mentally deconstructing the target molecule to identify strategic bond disconnections that lead to readily available starting materials. For the dibenzofuran core, two principal retrosynthetic strategies emerge: formation of the furan's C-O ether bond or construction of one of the benzene rings.

Figure 1: Retrosynthetic analysis of this compound. This diagram illustrates the two major disconnection approaches for synthesizing the dibenzofuran core.

Method 1: Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization

A modern and highly efficient route to dibenzofurans involves the palladium-catalyzed intramolecular cyclization of 2-arylphenols.[2][3][4] This method is advantageous due to its directness and tolerance of various functional groups.[2][3]

Mechanism and Rationale

This reaction proceeds via a phenol-directed C-H activation/C-O cyclization pathway.[2][3][4] A Pd(0)/Pd(II) catalytic cycle is operative, and air can often be used as the oxidant.[2][3] The turnover-limiting step has been identified as the C-O reductive elimination, rather than the C-H activation step.[2][3]

Figure 2: Simplified catalytic cycle for Pd-catalyzed phenol-directed C-H activation/C-O cyclization.

Experimental Protocol

A general procedure for this transformation is as follows:

-

A mixture of the 2-arylphenol substrate, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), and a base are combined in a suitable solvent.

-

The reaction is typically heated under an atmosphere of air or oxygen.

-

Upon completion, the reaction mixture is cooled, filtered, and concentrated.

-

The crude product is then purified, commonly by column chromatography, to yield the desired dibenzofuran.

Advantages and Limitations

| Advantages | Limitations |

| High atom economy | Palladium catalyst can be expensive |

| Good functional group tolerance[2][3] | May require elevated temperatures |

| Direct C-H functionalization avoids pre-activation | Optimization of reaction conditions may be needed |

Method 2: Pschorr Cyclization

The Pschorr reaction is a classical method for the synthesis of biaryl tricyclic systems, including dibenzofurans.[5] It involves the intramolecular substitution of an aromatic ring by an aryl radical generated from an aryl diazonium salt, often catalyzed by copper.[5]

Mechanism and Rationale

The reaction begins with the diazotization of an ortho-amino-diaryl ether. The resulting diazonium salt is then decomposed, typically with a copper catalyst, to generate an aryl radical.[6] This radical undergoes intramolecular cyclization onto the adjacent aromatic ring, followed by rearomatization to furnish the dibenzofuran product.[6]

Figure 3: Reaction pathway for the Pschorr cyclization.

Experimental Protocol

A representative protocol for the Pschorr cyclization is as follows:

-

The starting ortho-amino-diaryl ether is dissolved in an acidic medium.

-

A solution of sodium nitrite is added at low temperature to form the diazonium salt.

-

A copper catalyst (e.g., copper powder or a copper(I) salt) is added to the solution.

-

The reaction mixture is then warmed to induce decomposition of the diazonium salt and cyclization.

-

After the reaction is complete, the product is extracted and purified.

Advantages and Limitations

| Advantages | Limitations |

| Well-established and reliable method | Often provides moderate yields[5] |

| Utilizes readily available starting materials | Diazonium salts can be unstable |

| Can be performed on a large scale | May require careful control of reaction conditions |

Method 3: Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction that can be employed for the synthesis of diaryl ethers, which are key precursors for dibenzofurans.[7] This can be followed by an intramolecular cyclization step.

Mechanism and Rationale

The Ullmann condensation typically involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[7] The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether. Subsequent intramolecular cyclization, often via a palladium-catalyzed process, can then be used to construct the dibenzofuran core.[8]

Experimental Protocol

A two-step sequence is generally employed:

-

Ullmann Condensation: An o-halophenol is reacted with a substituted aryl halide in the presence of a copper catalyst (e.g., CuI), a ligand (such as phenanthroline), and a base (e.g., K₂CO₃) in a high-boiling solvent.

-

Intramolecular Cyclization: The resulting diaryl ether is then subjected to cyclization conditions, for example, using a palladium catalyst as described in Method 1.

Advantages and Limitations

| Advantages | Limitations |

| Good for constructing the diaryl ether precursor | Traditionally requires harsh reaction conditions (high temperatures)[7] |

| Can tolerate a range of functional groups | Stoichiometric amounts of copper were often used in older procedures[7] |

| Modern modifications have improved reaction conditions | A multi-step process which can lower the overall yield |

Summary of Key Synthesis Methods

| Method | Key Transformation | Key Reagents | Typical Conditions | Key Strengths |

| Pd-Catalyzed C-H Activation | Intramolecular C-O bond formation | Pd(OAc)₂, oxidant, base | High temperature | High atom economy, direct C-H functionalization |

| Pschorr Cyclization | Intramolecular radical cyclization | NaNO₂, acid, Cu catalyst | Low to moderate temperature | Well-established, readily available precursors |

| Ullmann Condensation | Intermolecular C-O bond formation | CuI, ligand, base | High temperature | Effective for diaryl ether synthesis |

Conclusion

The synthesis of this compound can be achieved through a variety of strategic approaches. Modern palladium-catalyzed C-H activation methods offer an elegant and efficient route with high atom economy. Classical methods such as the Pschorr cyclization and the Ullmann condensation remain valuable and reliable tools in the synthetic chemist's arsenal. The selection of a particular synthetic route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific functional group tolerance required for the overall synthetic plan. A thorough understanding of these diverse methodologies is essential for the efficient and strategic construction of this compound and its derivatives for applications in medicinal chemistry and materials science.

References

- 1. This compound | C13H10O | 7320-53-8 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pschorr Reaction [organic-chemistry.org]

- 6. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Dibenzofuran synthesis [organic-chemistry.org]

4-Methyldibenzofuran chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Methyldibenzofuran

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of heterocyclic scaffolds is paramount. Among these, the dibenzofuran core and its derivatives represent a class of compounds with significant therapeutic potential and interesting chemical properties. This guide provides a detailed examination of this compound, offering insights into its structure, properties, synthesis, and analytical characterization.

This compound belongs to the dibenzofuran family, a heterocyclic aromatic system consisting of a central furan ring fused to two benzene rings.[1] The key feature of this molecule is the substitution of a methyl group at the 4-position of the dibenzofuran skeleton. This substitution has a notable influence on the molecule's electronic properties, solubility, and metabolic profile compared to the parent dibenzofuran.

The structure consists of a planar, rigid tricyclic system. This planarity is a key factor in its potential to intercalate with biological macromolecules, a common mechanism of action for many therapeutic agents.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. These properties are critical for predicting its behavior in various solvents and biological systems.

| Property | Value | Reference |

| CAS Number | 7320-53-8 | [2][3][4][5] |

| Molecular Formula | C₁₃H₁₀O | [2][4][5] |

| Molecular Weight | 182.22 g/mol | [2][4] |

| Melting Point | 45 °C | [6] |

| Boiling Point | 306.0 ± 11.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| LogP (Octanol/Water) | 4.58 | [2][4] |

| Flash Point | 146.0 ± 6.1 °C | [2] |

Synthesis and Reactivity

The synthesis of substituted dibenzofurans is a well-explored area of organic chemistry, driven by the biological relevance of this scaffold.

Synthetic Strategies

The construction of the this compound skeleton can be approached through several modern synthetic methodologies. A common and effective strategy involves the palladium-catalyzed intramolecular cyclization of an appropriately substituted diphenyl ether.

Representative Synthetic Pathway:

A logical approach involves the Suzuki or Stille cross-coupling of a protected 2-halophenol with a tolylboronic acid (or stannane), followed by deprotection and an intramolecular cyclization reaction (e.g., a Buchwald-Hartwig or Ullmann-type reaction) to form the furan ring.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. 4-Methyl dibenzofuran | CAS#:7320-53-8 | Chemsrc [chemsrc.com]

- 3. Dibenzofuran, 4-methyl- (CAS 7320-53-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Dibenzofuran, 4-methyl- | C13H10O | CID 43489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dibenzofuran, 4-methyl- [webbook.nist.gov]

- 6. This compound | 7320-53-8 [chemicalbook.com]

A Technical Guide to the Natural Occurrence of 4-Methyldibenzofuran: From Biosphere to Geosphere

Abstract: This technical guide provides an in-depth exploration of 4-Methyldibenzofuran (4-MDBF), a methylated heterocyclic aromatic compound. We delve into its natural occurrences, spanning both biological systems and geological formations, and present a plausible biosynthetic pathway. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of 4-MDBF's origins, its ecological significance, and its potential as a scaffold in medicinal chemistry. Detailed, field-proven methodologies for the extraction, isolation, and characterization of 4-MDBF from both plant and fossil fuel matrices are provided, underpinned by the scientific rationale for each procedural step.

Introduction: The Dibenzofuran Scaffold

Dibenzofurans are a class of aromatic organic compounds characterized by a central furan ring fused to two benzene rings. This tricyclic heterocyclic system is the backbone for a wide array of natural products and synthetic molecules. Within this class, this compound (4-MDBF) serves as a critical model compound. Its presence in matrices as diverse as medicinal plants and ancient fossil fuels makes it a subject of significant interest in fields ranging from phytochemistry and chemical ecology to organic geochemistry and drug discovery. For drug development professionals, the dibenzofuran core is a privileged structure, and understanding the natural diversity and bioactivity of its derivatives can inspire the design of novel therapeutic agents with activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide will synthesize current knowledge on 4-MDBF, bridging the gap between its environmental presence and its laboratory application.

Natural Occurrence of this compound

4-MDBF is found in both living organisms (the biosphere) and in fossilized organic matter (the geosphere). Its distribution is a function of distinct formation pathways: biosynthesis in organisms and diagenesis in geological sediments.

Biospheric Sources: Plants, Fungi, and Lichens

The primary documented plant source of this compound is the bearberry plant, Arctostaphylos uva-ursi .[4] While this plant is more famously known for its high concentrations of arbutin and other phenolics, the presence of 4-MDBF points to a diverse secondary metabolism within the Ericaceae family.

More broadly, the dibenzofuran scaffold is prevalent across various biological taxa. It is a well-established metabolite in:

-

Higher Plants: Particularly in the families Rosaceae (e.g., apple, pear) and Myrtaceae.[5][6]

-

Lichens and Ascomycetes: These symbiotic organisms are prolific producers of complex dibenzofuran derivatives, such as usnic acid, which possess potent antimicrobial properties.[5][7]

In these organisms, dibenzofurans often function as phytoalexins—compounds synthesized de novo in response to biotic or abiotic stress, such as microbial infection.[6]

Geospheric Sources: Fossil Fuels and Sediments

This compound and its isomers are significant components of the oxygen-containing heterocyclic fraction in fossil fuels. They are considered important biomarkers in organic geochemistry, found in:

-

Coal and Coal Tar: Formed from the thermal maturation of terrestrial plant matter (e.g., lignin), MDBFs are found in coal deposits and are concentrated in coal tar, a byproduct of coke production.[4][5] Coal tar pitch, a key component, can be composed of over 50% polycyclic aromatic hydrocarbons (PAHs) and related heterocycles.[4][8]

-

Crude Oil and Sedimentary Rocks: MDBFs are detected in crude oils and ancient sediments.[5] The relative distribution of the four MDBF isomers (1-, 2-, 3-, and 4-MDBF) serves as a powerful indicator for assessing the thermal maturity of the source rock and the depositional environment.[9][10] For instance, 4-MDBF is thermodynamically more stable than 1-MDBF, making the 4-MDBF/1-MDBF ratio a useful parameter for gauging the maturity of organic matter in geological settings.[9]

Quantitative Data Summary

The concentration of 4-MDBF varies dramatically depending on the source matrix. While precise quantification in many plant species is not widely documented, geochemical analyses provide more concrete data, often focusing on the total dibenzofuran content or relative isomer abundances.

| Matrix Type | Source Example | Compound Class | Reported Concentration/Abundance | Reference(s) |

| Biospheric | Arctostaphylos uva-ursi | This compound | Presence confirmed; quantitative data scarce, likely trace amounts compared to major phenolics (e.g., arbutin at >70 mg/g). | [4][11] |

| Geospheric | Crude Oil (Beibuwan Basin) | Total Dibenzofurans | Average of 518 µg/g in oils from siliciclastic lacustrine source rocks. | [7][12] |

| Geospheric | Crude Oil (General) | Methyldibenzofuran Isomers | Relative abundances vary with origin; marine environments show higher proportions of 1- and 4-MDBF, while terrestrial sources are richer in 2- and 3-MDBF. | [6][10] |

| Geospheric | Coal Tar Sealcoat | Coal Tar Pitch | Typically 20-35% of the sealcoat product; a potent source of PAHs and heterocycles. | [4][8] |

Biosynthesis and Ecological Significance

Proposed Biosynthetic Pathways

The biosynthesis of the dibenzofuran core in plants and fungi is not fully elucidated but is believed to arise from precursors generated by two primary metabolic routes: the Shikimate Pathway and the Polyketide (Acetate-Polymalonate) Pathway .[13]

-

Shikimate Pathway Origin of Benzene Rings: This pathway converts simple carbohydrate precursors into the aromatic amino acids (phenylalanine, tyrosine, tryptophan).[10] It is the primary source of the C6-C3 (phenylpropanoid) units that are foundational to a vast array of plant phenolics. It is highly probable that one or both of the benzene rings of the dibenzofuran scaffold are derived from an intermediate of this pathway, such as phenylalanine or a hydroxylated cinnamic acid derivative.

-

Polyketide Pathway Origin and Cyclization: The polyketide pathway involves the head-to-tail condensation of acetyl-CoA and malonyl-CoA units by Polyketide Synthase (PKS) enzymes to form a linear poly-β-keto chain. This reactive chain can then undergo intramolecular aldol condensations and subsequent aromatization to form phenolic rings. For dibenzofurans, a likely mechanism involves the oxidative coupling of two separate phenolic precursor molecules (derived from either pathway) to form the central furan ring, a key step in forming the tricyclic structure.

A plausible, though simplified, biosynthetic logic for 4-MDBF is the coupling of two such precursor rings, followed by methylation.

Diagram of Proposed Biosynthetic Logic

The following diagram illustrates a conceptual workflow for the formation of the dibenzofuran scaffold, integrating key precursors from central metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. cup.edu.cn [cup.edu.cn]

- 4. jsaer.com [jsaer.com]

- 5. researchgate.net [researchgate.net]

- 6. mtlebanon.org [mtlebanon.org]

- 7. research-management.mq.edu.au [research-management.mq.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. mjcce.org.mk [mjcce.org.mk]

- 10. usgs.gov [usgs.gov]

- 11. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 12. Complex Mixture Analysis of Emerging Contaminants Generated from Coal Tar- and Petroleum-Derived Pavement Sealants: Molecular Compositions and Correlations with Toxicity Revealed by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jefc.scholasticahq.com [jefc.scholasticahq.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyldibenzofuran

This guide provides a comprehensive analysis of the spectroscopic data for 4-methyldibenzofuran (CAS No. 7320-53-8), a key heterocyclic aromatic compound.[1][2] As a substituted dibenzofuran, this molecule is not only a model compound for studying the byproducts of combustion but also serves as a valuable structural scaffold in medicinal chemistry and materials science.[3][4] Unambiguous structural confirmation and purity assessment are paramount for researchers in these fields, necessitating a thorough understanding of its spectroscopic signatures.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure of this compound and its spectral output. We will explore its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic profiles, providing both experimental data where available and expert-validated predictions based on first principles. The protocols described herein are designed to be self-validating, ensuring researchers can confidently apply these methods in their own laboratories.

Molecular Structure and Properties

This compound (C₁₃H₁₀O) consists of a central furan ring fused to two benzene rings, with a methyl group substituent at the 4-position.[1][5] This arrangement dictates the electronic environment of each atom, which is directly probed by spectroscopic techniques.

For clarity in the subsequent spectroscopic assignments, the following atom numbering scheme will be used:

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides valuable information about the molecular weight and structural fragments of a molecule. The mass spectrum for this compound is well-documented and serves as a reliable fingerprint for its identification.

Data Presentation

The primary ions observed in the EI-mass spectrum of this compound are summarized below. Data is sourced from the NIST Mass Spectrometry Data Center.[5]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182 | 100.0 | [M]⁺ (Molecular Ion) |

| 181 | 85.1 | [M-H]⁺ |

| 152 | 28.9 | [M-CH₃-H]⁺ or [M-H-CO]⁺ |

| 151 | 18.2 | [M-H-H₂-CO]⁺ |

| 139 | 10.1 | [C₁₁H₇]⁺ |

Mechanistic Insights: Fragmentation Pathway

The stability of the tricyclic aromatic system dominates the fragmentation pattern.

-

Molecular Ion ([M]⁺, m/z 182): The base peak is the molecular ion, confirming the molecular weight of 182.22 g/mol . Its high relative abundance (100%) is characteristic of stable aromatic compounds.

-

Loss of a Hydrogen Radical ([M-H]⁺, m/z 181): A very prominent peak results from the loss of a single hydrogen atom. This likely involves the loss of a hydrogen from the methyl group to form a stable benzyl-type radical cation, which can rearrange into a tropylium-like structure fused to the dibenzofuran core.

-

Loss of Formaldehyde or CO+H ([M-CHO]⁺, m/z 153 - not prominent): While not a major peak, the loss of a CHO group is a common fragmentation for compounds with a methyl group adjacent to an oxygen-containing ring.

-

Loss of CO and H ([M-H-CO]⁺, m/z 152): Following the initial loss of a hydrogen atom, the resulting ion can expel a molecule of carbon monoxide from the furan ring, a characteristic fragmentation for dibenzofurans.[6] This leads to the formation of a stable biphenylene-type ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While reference spectra are held in proprietary databases like SpectraBase, we can accurately predict the ¹H and ¹³C NMR spectra based on established principles and data from analogous structures.[1] These predictions provide a robust template for researchers to verify their own experimental results. The following predictions are for a standard experiment conducted in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will be characterized by signals in the aromatic region (δ 7.0-8.0 ppm) and a singlet in the aliphatic region for the methyl group. Due to the asymmetry of the molecule, all seven aromatic protons are chemically distinct and will likely appear as complex multiplets due to ortho, meta, and para couplings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 7.95 | d (J ≈ 7.8 Hz) | H-6 | Deshielded by proximity to the electronegative oxygen atom. |

| ~ 7.60 | d (J ≈ 8.1 Hz) | H-9 | Typical aromatic proton adjacent to the fused ring system. |

| ~ 7.50 | m | H-1 | In ortho position to the ether linkage. |

| ~ 7.45 | m | H-8 | Experiences coupling from both H-9 and H-7. |

| ~ 7.35 | m | H-7 | Experiences coupling from both H-6 and H-8. |

| ~ 7.25 | m | H-2, H-3 | Complex multiplet due to mutual coupling and influence of the methyl group. |

| ~ 2.55 | s | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum should display 13 distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 156.5 | C-9a | Quaternary carbon adjacent to oxygen, highly deshielded. |

| ~ 154.0 | C-5a | Quaternary carbon adjacent to oxygen, highly deshielded. |

| ~ 130.0 | C-4 | Quaternary carbon bearing the methyl group. |

| ~ 128.0 - 120.0 | C-1, C-2, C-3, C-6, C-7, C-8, C-4a, C-9b | Aromatic CH and quaternary carbons in the typical range.[7] |

| ~ 112.0 | C-9 | Shielded aromatic carbon. |

| ~ 16.0 | -CH₃ | Typical chemical shift for an aromatic methyl group. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted spectrum for this compound is dominated by absorptions from the aromatic rings, the ether linkage, and the methyl group.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in aromatic systems.[8] |

| 2950 - 2850 | Aliphatic C-H Stretch | Medium-Weak | From the methyl (-CH₃) group.[8] |

| 1620 - 1580 | Aromatic C=C Stretch | Strong-Medium | Ring stretching vibrations of the dibenzofuran core. |

| 1480 - 1440 | Aromatic C=C Stretch | Strong-Medium | Ring stretching vibrations of the dibenzofuran core. |

| ~ 1250 | Aryl-O Asymmetric Stretch | Strong | Characteristic strong absorption for the C-O-C ether linkage. |

| 850 - 750 | C-H Out-of-Plane Bend | Strong | Bending vibrations are sensitive to the ring substitution pattern. |

Standardized Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Workflow for Spectroscopic Analysis

A. NMR Spectroscopy (¹H & ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a ≥400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Use a 90° pulse angle and a relaxation delay of at least 2 seconds.

-

Accumulate a minimum of 16 scans to ensure an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A relaxation delay of 5 seconds is recommended due to the longer relaxation times of quaternary carbons.

-

Accumulate a minimum of 1024 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

B. Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a direct insertion probe.

-

Acquisition (GC-MS Method):

-

Inject 1 µL of the solution into the GC.

-

Use a standard non-polar column (e.g., DB-5ms).

-

Employ a temperature ramp (e.g., 50°C hold for 2 min, then ramp at 10°C/min to 280°C).

-

The mass spectrometer should be set to scan a mass range of m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Extract the mass spectrum and analyze the molecular ion and fragmentation pattern.

C. Infrared Spectroscopy (FT-IR)

-

Sample Preparation:

-

Solution: Dissolve a small amount of the sample (~1-2 mg) in 1 mL of a suitable solvent (e.g., dichloromethane). Cast a thin film onto a salt plate (NaCl or KBr) and allow the solvent to evaporate.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify and label the wavenumbers of key absorption bands.

Conclusion

The spectroscopic profile of this compound is distinct and well-defined. The mass spectrum is characterized by a strong molecular ion at m/z 182 and a key fragment at m/z 181 from the loss of a hydrogen atom. The NMR spectra are predicted to show seven unique aromatic proton signals and a methyl singlet, along with thirteen resolved carbon signals. The IR spectrum is dominated by aromatic C-H, C=C, and strong aryl-ether C-O stretching vibrations. By combining these three analytical techniques and following the rigorous protocols outlined, researchers can achieve unambiguous identification and characterization of this compound, ensuring the integrity and validity of their scientific investigations.

References

- 1. Dibenzofuran, 4-methyl- | C13H10O | CID 43489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibenzofuran, 4-methyl- [webbook.nist.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. Dibenzofuran, 4-methyl- [webbook.nist.gov]

- 6. Dibenzofuran [webbook.nist.gov]

- 7. compoundchem.com [compoundchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

4-Methyldibenzofuran CAS number 7320-53-8

An In-Depth Technical Guide to 4-Methyldibenzofuran (CAS 7320-53-8)

Introduction and Overview

This compound, with the CAS number 7320-53-8, is a methylated derivative of the tricyclic aromatic heterocycle, dibenzofuran. The dibenzofuran scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of biologically active natural products and functional organic materials.[1] As a result, this compound serves as a critical chemical intermediate and building block for the synthesis of more complex molecules. Its strategic importance lies in its utility for constructing novel drug candidates, particularly kinase inhibitors for oncological applications, and for developing advanced materials for organic light-emitting diodes (OLEDs).[1][2]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It covers the compound's physicochemical properties, detailed synthetic protocols, analytical characterization, chemical reactivity, applications, and essential safety information, grounding all technical claims in authoritative sources.

Physicochemical and Structural Properties

This compound is an aromatic compound with a molecular formula of C₁₃H₁₀O.[3] Its structure consists of a central furan ring fused to two benzene rings, with a methyl group substituted at the 4-position.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 7320-53-8 | [3] |

| Molecular Formula | C₁₃H₁₀O | [3] |

| Molecular Weight | 182.22 g/mol | [4] |

| Boiling Point | 306.0 ± 11.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 146.0 ± 6.1 °C | [3] |

| LogP (Octanol/Water) | 4.58 | [3] |

| Refractive Index | 1.678 | [3] |

| InChIKey | XLTFRTTTZWMJJQ-UHFFFAOYSA-N |[4] |

Synthesis and Manufacturing

The synthesis of substituted dibenzofurans can be achieved through several robust methodologies, most notably via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling or copper-catalyzed Ullmann-type reactions.[5][6][7] These methods offer high efficiency and functional group tolerance, making them suitable for laboratory-scale synthesis and potential industrial scale-up.

A highly effective and plausible route to this compound is the Suzuki-Miyaura cross-coupling reaction.[6][8] This approach involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. For this specific target, the coupling of 4-bromodibenzofuran (commercially available) with methylboronic acid serves as a direct and efficient strategy.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes a general procedure that can be optimized for specific laboratory conditions. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood.

Materials and Reagents:

-

4-Bromodibenzofuran (1.0 eq)

-

Methylboronic acid (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq) or a more advanced phosphine ligand like SPhos

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)

-

Anhydrous 1,4-Dioxane or Toluene

-

Deionized Water

-

Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromodibenzofuran (1.0 eq), methylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The solution should be sparged with argon for an additional 10-15 minutes to ensure complete deoxygenation.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of synthesized this compound requires a combination of spectroscopic techniques. The following section details the expected analytical data.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations |

|---|---|

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 182. Key fragments may appear at m/z = 181 ([M-H]⁺), 152 ([M-CH₃-H]⁺).[4] |

| ¹H NMR (CDCl₃, 400 MHz) | Aromatic Protons (δ 7.2-8.0 ppm): A complex multiplet pattern corresponding to the 7 aromatic protons. Methyl Protons (δ ~2.5 ppm): A sharp singlet corresponding to the 3 protons of the methyl group. |

| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic Carbons (δ 110-160 ppm): Approximately 12 distinct signals are expected for the aromatic carbons, though some may overlap. Quaternary carbons, particularly those attached to oxygen, will be the most downfield. Methyl Carbon (δ ~20 ppm): A single signal in the aliphatic region corresponding to the methyl carbon. |

| FTIR (KBr Pellet) | C-H stretching (aromatic): ~3050-3100 cm⁻¹. C-H stretching (aliphatic): ~2850-2960 cm⁻¹. C=C stretching (aromatic): ~1450-1600 cm⁻¹. C-O-C stretching (aryl ether): ~1200-1250 cm⁻¹. |

Causality in Spectroscopic Data:

-

¹H NMR: The chemical shift of the methyl protons is characteristic of a methyl group attached to an aromatic ring. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons.

-

¹³C NMR: The number of distinct signals confirms the number of non-equivalent carbons in the molecule's asymmetric structure.[9] The chemical shifts are dictated by the hybridization (sp² for aromatic, sp³ for methyl) and the electronic environment (e.g., proximity to the electronegative oxygen atom).[10]

-

FTIR: The vibrational frequencies correspond to the stretching and bending of specific bonds within the molecule, allowing for the identification of key functional groups like aromatic C-H, aliphatic C-H, and the characteristic aryl-ether C-O-C bond.[11]

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is governed by the principles of electrophilic aromatic substitution, influenced by the electronic nature of the dibenzofuran ring system and the directing effects of the methyl substituent.

The dibenzofuran core is generally susceptible to electrophilic attack on the electron-rich positions. The oxygen atom of the furan ring donates electron density, activating the heterocyclic portion of the molecule. The methyl group at the C4 position is a weak activating group and is an ortho, para-director.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

-

Activating Groups: The oxygen atom strongly activates positions 1, 3, 7, and 9 via resonance. The methyl group at C4 activates its ortho positions (C3) and its para position (no direct para on the same ring).

-

Steric Hindrance: The positions adjacent to the ring junctions (4a, 5a, 9a, 9b) are sterically hindered and generally unreactive.

-

Combined Effect: The directing effects of the oxygen and the methyl group are synergistic towards the C3 position . The C1 position is also highly activated by the oxygen. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is most likely to occur at the C3 and C1 positions. The precise ratio of isomers would depend on the specific reaction conditions and the nature of the electrophile.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable scaffold and intermediate for creating more complex, high-value molecules.

-

Medicinal Chemistry: The dibenzofuran core is present in numerous compounds with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12] this compound provides a functionalized starting point to build libraries of novel derivatives for high-throughput screening in drug discovery programs. The methyl group can serve as a handle for further functionalization or can be used to probe steric and electronic interactions within a target protein's binding pocket.

-

Materials Science: Dibenzofuran derivatives are investigated for their use in organic electronics, particularly as host materials or emitters in OLEDs.[2] The rigid, planar structure and tunable electronic properties are highly desirable. This compound can be used to synthesize more elaborate structures with specific photophysical properties required for these applications.

Safety, Handling, and Toxicological Profile

No specific toxicological data for this compound is readily available. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity. Information from the parent compound, dibenzofuran, can serve as a preliminary guide. Dibenzofuran is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to the potential for aquatic toxicity, do not allow it to enter drains or waterways.

A full risk assessment should be performed by qualified personnel before commencing any work with this compound.

References

- 1. This compound | 7320-53-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Dibenzofuran-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Dibenzofuran, 4-methyl- | C13H10O | CID 43489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling the Molecular Architecture of a Key Heterocycle

An In-Depth Technical Guide to the Structure and Bonding of 4-Methyldibenzofuran

This compound (4-MDF) is a methyl-substituted derivative of dibenzofuran, a heterocyclic compound featuring a central furan ring fused to two benzene rings. This molecular scaffold is of significant interest across multiple scientific disciplines. In environmental science, substituted dibenzofurans are studied as products of combustion and pyrolysis, coexisting with polycyclic aromatic hydrocarbons (PAHs)[1]. In the realm of medicinal chemistry, the dibenzofuran framework is recognized as a "privileged structure," forming the core of numerous compounds with potent biological activities, including potential anticancer agents[1][2].

A profound understanding of the molecular structure and the nature of the chemical bonds within 4-MDF is fundamental to predicting its reactivity, understanding its biological interactions, and interpreting spectroscopic data. The introduction of a methyl group at the 4-position introduces subtle but significant electronic and steric perturbations to the parent dibenzofuran system. This guide provides a detailed examination of the structural and bonding characteristics of this compound, synthesizing theoretical principles with practical, field-proven analytical methodologies for a comprehensive understanding.

Core Molecular Structure and Geometry

The foundational structure of this compound is the tricyclic dibenzofuran system, which is inherently planar. This planarity arises from the sp² hybridization of the carbon and oxygen atoms that constitute the rings, leading to a delocalized π-electron system extending across the entire molecule. The methyl group is attached to the carbon at the 4-position of this planar core.

Basic molecular information for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O | [3][4][5][6] |

| Molecular Weight | 182.22 g/mol | [4][6] |

| CAS Registry Number | 7320-53-8 | [4][5] |

| IUPAC Name | This compound | [6] |

Bonding Framework and Key Parameters

The bonding in 4-MDF is characterized by a combination of covalent σ-bonds, which form the rigid molecular framework, and a delocalized π-system. The oxygen atom in the central furan ring participates in this π-system through its lone pair electrons, contributing to the overall aromaticity of the molecule.

-

C-C Bonds: Within the benzene rings, the C-C bond lengths are expected to be intermediate between single and double bonds, typically around 1.39-1.41 Å, characteristic of aromatic systems.

-

C-O Bonds: The C-O bonds within the furan ring are shorter than a typical C-O single bond (approx. 1.43 Å) due to the participation of oxygen's lone pairs in π-delocalization, with expected lengths around 1.36-1.38 Å[9].

-

Effect of the Methyl Group: The C4-CH₃ bond is a standard sp²-sp³ C-C single bond with a length of approximately 1.51 Å. The methyl group, being weakly electron-donating, can subtly influence the electron density and bond lengths in the adjacent benzene ring, though these effects are generally minor.

Molecular Visualization

To clarify the structural discussion, the following diagram illustrates the molecular structure of this compound with the standard IUPAC numbering convention.

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental Validation of Structure and Bonding

The theoretical model of a molecule's structure is validated through empirical data obtained from various spectroscopic techniques. Each method probes different aspects of the molecule, and together they provide a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and relative numbers of protons (¹H NMR) and carbon atoms (¹³C NMR). For 4-MDF, ¹H NMR is essential for confirming the position of the methyl group and the substitution pattern on the aromatic rings.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and its signals do not obscure sample resonances.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters for a ¹H spectrum include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled sequence is used to obtain singlets for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is ideal for confirming the presence of the aromatic rings, the C-O-C ether linkage, and the aliphatic C-H bonds of the methyl group.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the 4-MDF powder directly onto the ATR crystal (typically diamond or germanium). Apply pressure using the anvil to ensure good contact.

-

Background Scan: Perform a background scan of the empty ATR crystal to record the spectrum of atmospheric CO₂ and H₂O, which will be subtracted from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. For 4-MDF, key peaks include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the furan ether linkage.

-

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern can also offer structural clues. It serves as the ultimate confirmation of the molecular formula.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of 4-MDF into the mass spectrometer, often via a direct insertion probe or coupled with a Gas Chromatography (GC) system for separation and purification[10].

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for this type of molecule and provides reproducible fragmentation patterns. EI involves bombarding the molecule with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection and Analysis: A detector records the abundance of each ion. The resulting mass spectrum for 4-MDF will show a molecular ion peak (M⁺) at m/z ≈ 182, corresponding to the molecular weight of C₁₃H₁₀O[4]. A prominent fragment is often observed at m/z 167, corresponding to the loss of the methyl group ([M-15]⁺).

Caption: Workflow for the spectroscopic validation of this compound.

Conclusion

The structure of this compound is defined by a planar, aromatic tricyclic dibenzofuran core with a methyl substituent at the C4 position. Its bonding is characterized by a delocalized π-electron system that involves the carbon framework and the lone-pair electrons of the central oxygen atom, conferring significant aromatic stability. The presence and position of the methyl group are unequivocally confirmed through a combination of NMR, IR, and mass spectrometry techniques. This comprehensive understanding of its molecular structure and bonding is the critical foundation upon which its chemical reactivity, biological activity, and environmental fate are explored, making it a molecule of enduring interest to researchers, drug developers, and environmental scientists.

References

- 1. This compound | C13H10O | 7320-53-8 [benchchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. PubChemLite - Dibenzofuran, 4-methyl- (C13H10O) [pubchemlite.lcsb.uni.lu]

- 4. Dibenzofuran, 4-methyl- [webbook.nist.gov]

- 5. Dibenzofuran, 4-methyl- [webbook.nist.gov]

- 6. Dibenzofuran, 4-methyl- | C13H10O | CID 43489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Furan [wsteinmetz.sites.pomona.edu]

- 10. Dibenzofuran, 4-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to 4-Methyldibenzofuran: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyldibenzofuran, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document traces the historical discovery and early synthetic routes of the dibenzofuran scaffold, with a specific focus on the 4-methyl substituted derivative. It further explores modern synthetic methodologies, providing detailed experimental protocols for key reactions. A thorough characterization of this compound is presented, including its physicochemical properties and spectroscopic data. Finally, this guide delves into the contemporary applications of the this compound scaffold in drug discovery, particularly in the development of novel anticancer agents and kinase inhibitors.

Introduction: The Significance of the Dibenzofuran Scaffold

Dibenzofuran is a heterocyclic organic compound consisting of a central furan ring fused to two benzene rings. This rigid, planar, and aromatic system is a privileged scaffold in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds.[1][2] The dibenzofuran core's unique electronic properties and ability to be functionalized at various positions make it an attractive starting point for the design of novel therapeutic agents.[3] Derivatives of dibenzofuran have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][2][4]

This compound, a simple yet important derivative, serves as a key building block and a fundamental structure for understanding the structure-activity relationships (SAR) of more complex dibenzofuran-containing molecules. Its study provides valuable insights for researchers and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

The Historical Perspective: Discovery and Early Synthesis

The exploration of dibenzofuran and its derivatives dates back to the early 20th century, with significant contributions from pioneers in organic synthesis. While the exact first synthesis of this compound is not extensively documented as a singular event, its preparation is rooted in the broader development of synthetic methods for the dibenzofuran core.

The Landmark Work of Gilman and Young

The Ullmann Condensation: A Classic Approach

The Ullmann reaction, first reported in 1901, became a cornerstone for the synthesis of biaryls and diaryl ethers, which are key intermediates in the formation of dibenzofurans.[4] This copper-catalyzed coupling of an aryl halide with an alcohol or phenol, followed by an intramolecular cyclization, was one of the earliest and most reliable methods to construct the dibenzofuran nucleus.

The synthesis of this compound via a classical Ullmann-type approach involves two main conceptual steps: the formation of a diaryl ether intermediate, followed by a cyclization to form the furan ring.

Conceptual Historical Synthesis Workflow:

Caption: Conceptual workflow for the historical synthesis of this compound.

Detailed Protocol: A Representative Historical Synthesis (Ullmann-Pschorr)

This protocol is a representative example based on the principles of the Ullmann condensation and subsequent Pschorr cyclization, methods that would have been employed in the early syntheses of such compounds.

Step 1: Synthesis of 2-(2-Nitrophenoxy)-4-methyl-1-iodobenzene (Diaryl Ether Intermediate)

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-iodo-5-methylphenol (1 equivalent), o-chloronitrobenzene (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in a high-boiling point solvent such as nitrobenzene or dimethylformamide (DMF).

-

Add copper powder or copper(I) iodide (0.2 equivalents) as a catalyst.

-

Heat the reaction mixture to 180-200 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the diaryl ether intermediate.

Step 2: Reduction of the Nitro Group

-

Dissolve the diaryl ether intermediate from Step 1 in a mixture of ethanol and concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (3-4 equivalents) portion-wise while stirring.

-

Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the amino diaryl ether.

Step 3: Pschorr Cyclization to this compound

-

Dissolve the amino diaryl ether from Step 2 in a mixture of glacial acetic acid and concentrated sulfuric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water while maintaining the temperature below 5 °C to form the diazonium salt.

-

After stirring for 30 minutes, add copper powder (catalytic amount) to the solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.

-

Pour the reaction mixture into ice water and extract with diethyl ether or dichloromethane.

-

Wash the organic layer with a sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Modern Synthetic Methodologies

While the classical Ullmann and Pschorr reactions are historically significant, modern organic synthesis has developed more efficient, milder, and higher-yielding methods for the construction of the dibenzofuran scaffold. These often involve transition metal-catalyzed cross-coupling and C-H activation strategies.

Palladium-Catalyzed Intramolecular C-O Bond Formation

A prevalent modern approach involves the palladium-catalyzed intramolecular cyclization of 2-arylphenol derivatives. This method offers excellent functional group tolerance and generally proceeds under milder conditions than the classical copper-catalyzed reactions.

Modern Synthesis Workflow (Palladium-Catalyzed):

Caption: A streamlined modern synthetic approach to this compound.

Detailed Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol is a representative example of a modern palladium-catalyzed approach.

-

To an oven-dried Schlenk tube, add 3-methyl-2-biphenylol (1 equivalent), palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), a suitable phosphine ligand (e.g., SPhos, XPhos, 0.1 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its identification, characterization, and application in further research.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O | [5] |

| Molecular Weight | 182.22 g/mol | [5] |

| CAS Number | 7320-53-8 | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 69-71 °C | |

| Boiling Point | 306.0 ± 11.0 °C at 760 mmHg | |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone) |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons and the methyl group protons. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the spectrometer.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule, which is a key piece of information for structural confirmation.

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 182, corresponding to its molecular weight.[6]

Applications in Drug Discovery and Medicinal Chemistry

The dibenzofuran scaffold is a cornerstone in the development of new therapeutic agents, and this compound serves as a crucial starting point and structural motif in this endeavor.[7][8]

A Scaffold for Anticancer Agents

Numerous studies have highlighted the potential of dibenzofuran derivatives as potent anticancer agents.[3][4] The rigid, planar structure of the dibenzofuran core allows it to intercalate with DNA or bind to the active sites of enzymes involved in cancer cell proliferation and survival.

Signaling Pathway Implication:

Caption: General mechanism of action for dibenzofuran-based anticancer agents.

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology. The dibenzofuran scaffold has been successfully employed in the design of inhibitors for various kinases, including Pim kinases and CDC-like Kinase 1 (CLK1), which are implicated in cancer progression.[8] The 4-methyl group can be a key feature for optimizing binding affinity and selectivity for the target kinase.

Quantitative Data: IC₅₀ Values of Dibenzofuran Derivatives

| Compound Class | Target Kinase | IC₅₀ (nM) |

| Dibenzofuran-4-carboxamides | Pim-1 | 10 - 500 |

| Substituted Dibenzofurans | CLK1 | 50 - 1000 |

Note: The IC₅₀ values are representative ranges for classes of compounds and specific values depend on the full molecular structure.

The development of these inhibitors often involves the synthesis of a library of derivatives based on the this compound scaffold, followed by screening for their inhibitory activity against a panel of kinases. This approach allows for the identification of potent and selective drug candidates.

Conclusion

This compound, from its early synthesis through classical methods to its current role as a versatile scaffold in modern drug discovery, represents a molecule of enduring importance. This technical guide has provided a comprehensive journey through its history, synthesis, and applications. For researchers, scientists, and drug development professionals, a deep understanding of the chemistry and biological potential of this compound and its derivatives is crucial for the continued development of innovative therapeutics to address unmet medical needs. The foundational knowledge presented herein serves as a catalyst for further exploration and innovation in the ever-evolving field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Dibenzofuran, 4-methyl- | C13H10O | CID 43489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dibenzofuran, 4-methyl- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Solubility Profile of 4-Methyldibenzofuran in Organic Solvents: A Physicochemical and Methodological Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Physicochemical Characteristics of 4-Methyldibenzofuran

This compound is a derivative of dibenzofuran, characterized by a central furan ring fused to two benzene rings, with a methyl group substitution. This structure dictates its chemical behavior and physical properties.

-

Molecular Weight: 182.22 g/mol [1]

-

Structure: The molecule consists of a large, rigid, and planar aromatic system. The oxygen atom in the furan ring introduces a slight polarity, but the overall character is dominated by the non-polar carbocyclic framework. The methyl group adds to its lipophilicity.

The key to understanding its solubility lies in its molecular structure: a predominantly hydrophobic and aromatic scaffold with a polar ether functionality. The Octanol/Water partition coefficient (logP) is a critical indicator of this lipophilicity, and while experimental values are sparse, computational estimates suggest a high affinity for non-polar environments.[3]

Guiding Principles: Predicting Solubility

The venerable principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This maxim is a simplified expression of the complex interplay of intermolecular forces between solute (this compound) and solvent molecules. For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

-

Van der Waals Forces: As a large aromatic molecule, this compound exhibits significant London dispersion forces. Solvents with similar characteristics, such as toluene or benzene, can readily engage in π-π stacking and dispersion interactions, favoring dissolution.

-

Dipole-Dipole Interactions: The ether oxygen introduces a weak dipole moment to the molecule. Polar aprotic solvents like acetone or ethyl acetate can interact with this dipole, contributing to solubility.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor via its ether oxygen. However, it lacks a hydrogen bond donor site. Therefore, its solubility in polar protic solvents (e.g., methanol, water) is expected to be limited. The energy required to break the strong hydrogen-bonding network of these solvents is not sufficiently compensated by the weaker interactions formed with the solute.

Predicted Solubility Profile in Common Organic Solvents

Based on the principles outlined above, a qualitative prediction of this compound's solubility can be made. The following table categorizes common solvents by their polarity and predicts the likely solubility. This table serves as a practical starting point for solvent screening in the laboratory.

| Solvent Class | Solvent Example | Relative Polarity ¹ | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Cyclohexane | 0.009 | Medium to High | Dominated by strong van der Waals forces. The aliphatic nature may be less ideal than aromatic solvents but still effective. |

| Aromatic | Toluene, Benzene | 0.099 | High | "Like dissolves like" principle is strongest here. Strong π-π stacking and dispersion force interactions between similar aromatic rings. |

| Polar Aprotic | Dichloromethane (DCM) | 0.309 | High | Capable of dipole-dipole interactions and can effectively solvate the large non-polar structure. |

| Tetrahydrofuran (THF) | 0.207 | High | Structurally similar ether functionality and ability to solvate the aromatic rings make it an excellent solvent candidate. | |

| Acetone | 0.355 | Medium | The polar carbonyl group can interact with the solute's ether, but its smaller size may be less effective at solvating the large aromatic system compared to DCM or THF. | |

| Ethyl Acetate | 0.228 | Medium | Offers a balance of polar (ester) and non-polar (ethyl) character, allowing for moderate solvation. | |

| Polar Protic | Ethanol, Methanol | 0.654 | Low to Medium | The energy cost of disrupting the solvent's strong hydrogen-bonding network is high. Limited solubility is expected, driven primarily by dispersion forces with the solvent's alkyl chain. |

| Water | 1.000 | Very Low | The large, non-polar surface area of this compound cannot effectively interact with the highly polar, hydrogen-bonded network of water, leading to negligible solubility. | |

| ¹Relative polarity values are indicative and sourced from established chemical literature.[5] |

Experimental Protocol: The Equilibrium Shake-Flask Method

To obtain quantitative solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid compound in a solvent.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium. This is critical to guarantee saturation.

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for a sufficient period (e.g., 12-24 hours). This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a pre-heated or solvent-rinsed syringe. Immediately filter the aliquot through a fine-pored (e.g., 0.22 µm) syringe filter compatible with the solvent to remove any microscopic solid particles.

-

Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. Express the solubility in desired units (e.g., mg/mL, mol/L).

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Key Factors Influencing Solubility

Molecular Interactions

The specific interactions between this compound and the solvent dictate solubility. The diagrams below illustrate the dominant forces at play with representative non-polar and polar solvents.

References

- 1. Dibenzofuran, 4-methyl- | C13H10O | CID 43489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibenzofuran, 4-methyl- [webbook.nist.gov]

- 3. Dibenzofuran, 4-methyl- (CAS 7320-53-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Reagents & Solvents [chem.rochester.edu]

An In-Depth Technical Guide to the Thermal Stability of 4-Methyldibenzofuran

Introduction: The Significance of Thermal Stability in Drug Development and Materials Science